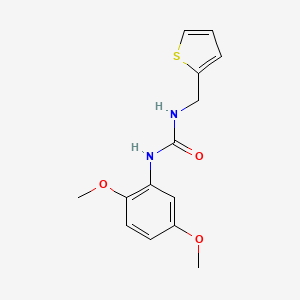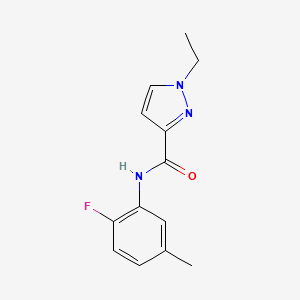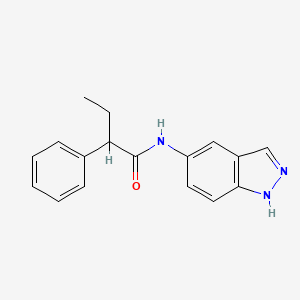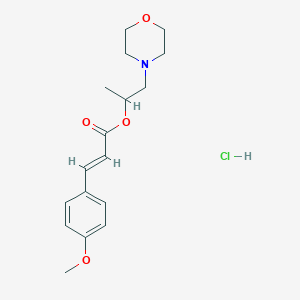
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea (DMTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a urea derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects. Additionally, we will explore future directions for research on DMTU.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to act as a scavenger of reactive oxygen species (ROS) and nitrogen species (RNS). This compound has been shown to inhibit the production of ROS and RNS, which can cause oxidative stress and inflammation. Additionally, this compound has been shown to modulate various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to protect against oxidative stress-related damage to DNA, proteins, and lipids. Additionally, this compound has been shown to protect against inflammation-related damage to tissues and organs. This compound has also been shown to have neuroprotective effects and has been used in studies investigating neurodegenerative disorders.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it has been extensively studied and has well-established biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. It can be difficult to determine the optimal dose for experiments, and its effects can vary depending on the experimental conditions.
将来の方向性
For research on N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea include investigating its potential use in cancer treatment, treating other oxidative stress-related diseases, and developing new analogs with improved pharmacological properties.
合成法
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 2-thienylmethyl isocyanate in the presence of a base. Another method involves the reaction of 2,5-dimethoxyaniline with thiophosgene followed by reaction with 2-thienylmethylamine. The synthesis of this compound has been well-established, and the compound can be obtained in high yields and purity.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties and has been used in studies investigating oxidative stress-related diseases such as diabetes and neurodegenerative disorders. Additionally, this compound has been shown to have anti-inflammatory properties and has been used in studies investigating inflammation-related diseases such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-10-5-6-13(19-2)12(8-10)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQYRCYASVYULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-6-[3-(1H-imidazol-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327004.png)
![3-(2-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5327011.png)
![4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)
![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)


![4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5327064.png)
![N'-[(6-methyl-2-pyridinyl)methylene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B5327071.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)
![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)
![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327108.png)